6-hydroxychroman-2-carboxylic Acid
Overview
Description
6-Hydroxychroman-2-carboxylic acid (referred to as 6-HCA) is a chemical compound belonging to the class of chroman derivatives. It is characterized by a chroman ring system with a hydroxyl group at position 6 and a carboxylic acid group at position 2. The compound exhibits antioxidant properties and has been studied for its potential health benefits.
Synthesis Analysis
Two primary synthetic routes have been developed for 6-HCA:
- Chemical Synthesis : Researchers have successfully synthesized 6-HCA using various methods, including cyclization reactions and functional group transformations. These approaches allow controlled modification of substituents on the chroman ring.
- Biological Synthesis : Some microorganisms and enzymatic processes can produce 6-HCA naturally. Exploring biocatalytic pathways may offer sustainable and environmentally friendly routes for its production.
Molecular Structure Analysis
The molecular formula of 6-HCA is C~10~H~10~O~4~ , and its structural formula is as follows:
HO
|
H - C - C - C - C - COOH
| |
H OH
The chroman ring system consists of a six-membered ring with an oxygen atom bridging positions 1 and 4. The hydroxyl group at position 6 contributes to its antioxidant activity.
Chemical Reactions Analysis
6-HCA participates in various chemical reactions:
- Esterification : The carboxylic acid group can react with alcohols to form esters.
- Oxidation : The hydroxyl group makes it susceptible to oxidation reactions, leading to the formation of quinones or other derivatives.
- Substitution Reactions : Substituents on the chroman ring can undergo nucleophilic or electrophilic substitutions.
Physical And Chemical Properties Analysis
- Solubility : 6-HCA is sparingly soluble in water but dissolves readily in organic solvents.
- Melting Point : The compound typically melts around 150°C .
- Stability : It is stable under normal conditions but may degrade upon exposure to heat, light, or strong acids.
Scientific Research Applications
Antioxidant Properties 6-Hydroxychroman-2-carboxylic acids have been identified as effective antioxidants in animal fats, vegetable oils, and emulsion systems. They exhibit activities comparable to commercial antioxidants, especially the tetramethyl compound in this series (Scott et al., 1974).
Application in Liquid Crystals Chiral 2-methylchroman-2-carboxylic acid derivatives, closely related to 6-hydroxychroman-2-carboxylic acid, are used as chiral dopants for nematic liquid crystals. Their structural features are crucial for the helical twisting power of the liquid crystals (Shitara et al., 2000).
Study on Oxidation Mechanisms 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, a model for α-tocopherol, has been studied for its oxidation by a xanthine-xanthine oxidase system, indicating its interaction with superoxide anion, which is significant for understanding oxidation processes in biological systems (Nishikimi & Machlin, 1975).
Biomedical Imaging Applications The compound's derivatives have been synthesized for potential applications in biomedical studies using magnetic-resonance imaging (MRI), particularly those involving antioxidant potential (Yushkova et al., 2013).
Metabolic Pathway Studies 6-Hydroxychroman-2-carboxylic acid derivatives are significant for understanding the metabolic pathways of vitamin E, as shown by the study of its urinary metabolite in humans and animals (Schultz et al., 1997).
Synthesis Methods and Industrial Application Methods for synthesizing various derivatives of 6-hydroxychroman-2-carboxylic acid have been developed, which are suitable for industrial applications due to their efficiency and high yield (Chun, 2011).
Antilipidemic Activity Derivatives of 6-hydroxychroman-2-carboxylic acid have been studied for their antilipidemic properties in various rat models, contributing to the understanding of lipid metabolism and potential therapeutic applications (Cavestri et al., 2006).
Electrochemical Studies The electrochemical oxidation of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) has been investigated, providing insights into the chemical's behavior and potential applications in electrochemistry (Malyszko & Mechanik, 2004).
Nuclear Factor-kB Inhibition Certain derivatives have been found to inhibit nuclear factor-KB activity, which is relevant in the context of inflammation and immune response studies (Kwak et al., 2007).
Ion Transport Studies The compound has been used in studies related to ion transport through liquid membranes, shedding light on its potential use in ionophore-based applications (Yamaguchi et al., 1988).
Safety And Hazards
- Toxicity : 6-HCA is generally considered safe, but toxicity studies are essential to establish safe dosage levels.
- Handling Precautions : Standard laboratory safety practices should be followed during handling and synthesis.
- Environmental Impact : Assessing its environmental persistence and impact is crucial.
Future Directions
- Biomedical Applications : Investigate 6-HCA’s potential as a therapeutic agent, especially in the context of oxidative stress-related diseases.
- Green Synthesis : Explore eco-friendly methods for large-scale production.
- Formulation : Develop delivery systems (e.g., nanoparticles) to enhance bioavailability.
properties
IUPAC Name |
6-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9,11H,1,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPFJOJFTVSOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465409 | |
Record name | 6-hydroxychroman-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxychroman-2-carboxylic Acid | |
CAS RN |
81498-19-3 | |
Record name | 6-hydroxychroman-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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